molecular formula C14H19N5 B6310223 1-Hexyl-3-methylimidazolium tricyanomethanide;  98% CAS No. 1365535-17-6

1-Hexyl-3-methylimidazolium tricyanomethanide; 98%

Cat. No. B6310223
CAS RN: 1365535-17-6
M. Wt: 257.33 g/mol
InChI Key: YUZYNNRUSVEPLH-UHFFFAOYSA-N
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Description

1-Hexyl-3-methylimidazolium tricyanomethanide is a chemical compound with the molecular formula C14H19N5 . It is used in various applications, including as a modifier for chitosan-based membranes in fuel cells .


Molecular Structure Analysis

The molecular structure of 1-Hexyl-3-methylimidazolium tricyanomethanide consists of a hexyl group (C6H13) and a methyl group (CH3) attached to an imidazolium ring, along with a tricyanomethanide anion .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hexyl-3-methylimidazolium tricyanomethanide include a viscosity of 39.2 cP at 25 °C and a density of 1.02 g/cm³ at 24 °C .

Scientific Research Applications

Catalytic Applications

1-Hexyl-3-methylimidazolium tricyanomethanide has been studied for its catalytic applications. A notable study involves its use as a nanostructured molten salt catalyst in the condensation reaction of various aromatic aldehydes, amides, and β-naphthol (Zolfigol et al., 2016). This research highlights its potential efficiency and applicability in organic synthesis processes.

Surface Tension Studies

Research on the surface tension of tricyanomethanide-based ionic liquids, including 1-Hexyl-3-methylimidazolium tricyanomethanide, has been conducted. Studies have measured surface tension across various temperatures, providing valuable insights into the physical properties of these ionic liquids (Koller et al., 2015).

Liquid-Liquid Extraction

This compound has been evaluated for its performance in the liquid-liquid extraction of toluene from heptane. The research focuses on its potential as an alternative solvent in industrial aromatic extraction processes, considering its low viscosity and highly aromatic character (Larriba et al., 2013).

Vaporization and Formation Enthalpies

Studies on the vaporization and formation enthalpies of 1-alkyl-3-methylimidazolium tricyanomethanides, including 1-hexyl-3-methylimidazolium tricyanomethanide, provide critical thermochemical data. This research is essential for understanding the stability and reactivity of these compounds (Emel’yanenko et al., 2011).

Nanoscale Organization and Aggregation Studies

The compound has been studied for its behavior in the glassy, supercooled, and normal liquid states, focusing on its nanoscale organization and aggregation properties. Such research is crucial for applications in nanotechnology and materials science (Musiał et al., 2020).

CO2 Capture in Binary Mixtures

Research on 1-Hexyl-3-methylimidazolium tricyanomethanide has also explored its use in enhancing CO2 capture in binary mixtures. This study provides insights into the potential application of this compound in environmental and energy sectors, particularly for gas separation processes (Romanos et al., 2013).

Future Directions

1-Hexyl-3-methylimidazolium tricyanomethanide has potential applications in the field of fuel cells. It has been used to modify chitosan-based membranes, enhancing their proton conductivity and making them excellent candidates for fuel cell applications .

properties

IUPAC Name

2,2-dicyanoethenylideneazanide;1-hexyl-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.C4N3/c1-3-4-5-6-7-12-9-8-11(2)10-12;5-1-4(2-6)3-7/h8-10H,3-7H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZYNNRUSVEPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Hexyl-3-methylimidazolium tricyanomethanide; 98%

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